![molecular formula C13H18S B14305915 Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- CAS No. 116233-34-2](/img/structure/B14305915.png)
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of a tert-butylthio group and a vinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- typically involves the reaction of benzene with tert-butylthiol and a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- involves its interaction with specific molecular targets. The tert-butylthio group and the vinyl group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Similar structure but lacks the thio group.
Benzene, 1-(1,1-dimethylethyl)-4-ethyl-: Similar structure but has an ethyl group instead of a vinyl group.
Benzene, 1-(1,1-dimethylethyl)-3-methyl-: Similar structure but has a methyl group instead of a vinyl group.
Uniqueness
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is unique due to the presence of both the tert-butylthio group and the vinyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
116233-34-2 |
|---|---|
Fórmula molecular |
C13H18S |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
3-tert-butylsulfanylprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18S/c1-11(10-14-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
Clave InChI |
YNFIWOPYSWVCHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
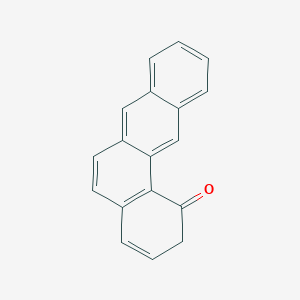
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
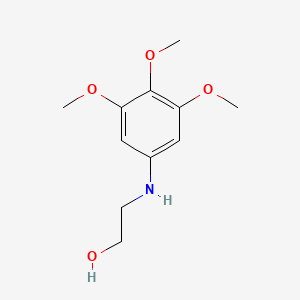
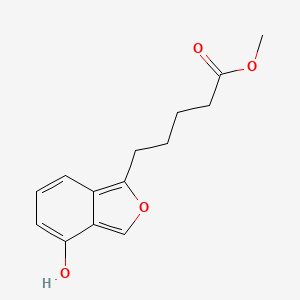
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

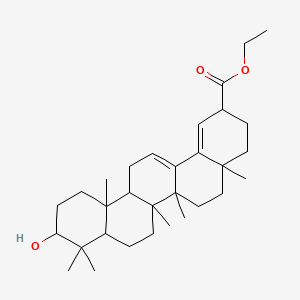
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
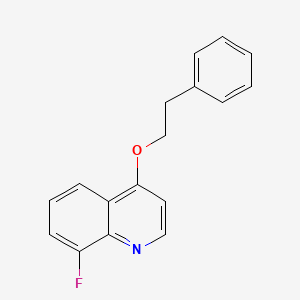

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
